Tolfenamic Acid-d4

Overview

Description

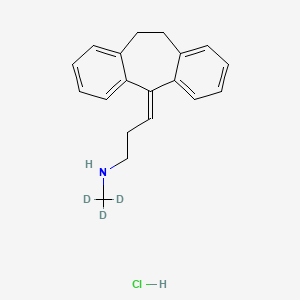

Tolfenamic Acid-d4 is the labelled analogue of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). It is a derivative of anthranilic acid . It is used as an internal standard for the quantification of tolfenamic acid .

Synthesis Analysis

Tolfenamic Acid-d4 is a well-studied polymorphic compound. A new polymorph of Tolfenamic Acid, form IX, was unexpectedly crystallised from isopropanol at low temperatures . The stability of this new polymorphic form was analyzed with the aid of dispersion corrected DFT, paired with calculations of vibrational frequencies .Molecular Structure Analysis

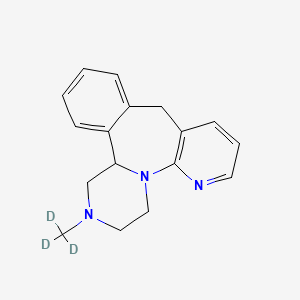

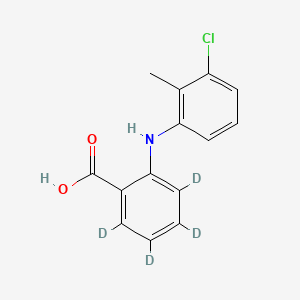

The molecular formula of Tolfenamic Acid-d4 is C14H8ClD4NO2 . The InChi Code is InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D .Chemical Reactions Analysis

Tolfenamic Acid-d4 is a polymorphic compound with multiple forms discovered to date. The ninth form, form IX, was crystallised from isopropanol at low temperatures . The stability of this new polymorph was confirmed through thermal measurements, solubility measurements, and solvent-mediated phase transformation experiments .Physical And Chemical Properties Analysis

Tolfenamic Acid-d4 has a formula weight of 265.7 . It is a solid at room temperature and is soluble in DMF, DMSO, and Methanol .Scientific Research Applications

Application in Pharmaceutics

Scientific Field

Pharmaceutics

Summary of Application

Tolfenamic Acid-d4 is used in pharmaceutics for drug encapsulation within metal-organic frameworks (MOFs) to improve drug delivery . This application is particularly significant for drugs with poor water solubility and bioavailability.

Methods of Application

The method involves incorporating Tolfenamic Acid into γ-cyclodextrin-based MOFs through absorption and co-crystallization methods. Characterization techniques include powder X-ray diffraction, nitrogen adsorption/desorption, scanning electron microscopy, and FTIR spectroscopy .

Results

The encapsulation of Tolfenamic Acid in γCD-MOFs resulted in an improved dissolution profile of the drug. However, it was noted that the inclusion in γ-CD reduces membrane permeability .

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

Tolfenamic Acid-d4 derivatives are being explored as potential VEGFR-2 tyrosine kinase inhibitors for cancer treatment .

Methods of Application

Synthesis of new Tolfenamic Acid derivatives with hydrazine-1-carbothioamide and 1,3,4-oxadiazole moieties, followed by in silico docking studies and in vitro cytotoxicity assessments against human cancer cell lines .

Results

The derivatives showed high docking scores indicating effective binding to VEGFR-2. Compound 4B exhibited potent cytotoxicity and an EC50 value comparable to sorafenib, a known VEGFR-2 inhibitor .

Application in Alzheimer’s Disease Research

Scientific Field

Neurology

Summary of Application

Tolfenamic Acid-d4 is investigated for its potential therapeutic applications in Alzheimer’s disease and related disorders as a transcriptional modulator .

Methods of Application

Research includes the use of animal models to study the effect of Tolfenamic Acid on the expression of AD-related genes and their products .

Results

Studies have shown that Tolfenamic Acid can lower the expression of AD-related genes, reduce pathological burden, and improve cognition in animal models .

Application in Drug Delivery Systems

Scientific Field

Biomedical Engineering

Summary of Application

Tolfenamic Acid-d4 is utilized in the development of controlled drug delivery systems, such as casein-based formulations .

Methods of Application

Formulation of casein-based gels at high pH by ionotropic gelation with crosslinker CaCl2, followed by characterization and drug release kinetics studies under simulated physiological conditions .

Results

The casein gels loaded with Tolfenamic Acid showed efficient drug loading and release profiles, indicating their potential as controlled drug delivery systems .

Application in Anti-Inflammatory Drugs

Scientific Field

Pharmacology

Summary of Application

Tolfenamic Acid-d4 is used as a non-steroidal anti-inflammatory drug (NSAID) in animals to relieve pain and inflammation .

Methods of Application

Administration of Tolfenamic Acid in various formulations, including oral and injectable forms, to manage inflammation in veterinary medicine .

Results

Tolfenamic Acid has been effective in reducing pain, inflammation, and pyrexia due to various conditions in animals .

Application in VEGFR-2 Tyrosine Kinase Inhibitors

Scientific Field

Molecular Biology

Summary of Application

Tolfenamic Acid-d4 derivatives are being developed as inhibitors targeting the VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis .

Methods of Application

The approach involves the synthesis of Tolfenamic Acid derivatives and evaluation of their inhibitory action on VEGFR-2 tyrosine kinase through molecular modeling and in vitro studies .

Results

The synthesized compounds demonstrated potential as VEGFR-2 tyrosine kinase inhibitors, with one derivative showing comparable efficacy to established inhibitors .

This analysis provides a detailed overview of the diverse applications of Tolfenamic Acid-d4 in scientific research, highlighting its versatility and potential in various fields of study. Each application is distinct and contributes to the advancement of knowledge and therapeutic strategies in its respective field.

Application in Migraine Treatment

Scientific Field

Neuropharmacology

Summary of Application

Tolfenamic Acid-d4 is used in the treatment of migraine attacks. It is part of the fenamate group of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to inhibit the synthesis of prostaglandins which play a key role in the onset of migraine headaches .

Methods of Application

The drug is administered orally at the onset of migraine symptoms. The recommended dosage and frequency are determined based on clinical trials and patient response .

Results

Clinical studies have shown that Tolfenamic Acid can effectively reduce the severity and duration of migraine attacks. Patients report significant relief from symptoms when the medication is taken promptly at the onset of a migraine .

Application in Anti-Inflammatory Treatment

Summary of Application

Tolfenamic Acid-d4 is utilized for its anti-inflammatory properties. It works by inhibiting COX-1 and COX-2 pathways, reducing the production of prostaglandins involved in inflammation and pain .

Methods of Application

The compound can be administered in various forms, including oral, intramuscular, and subcutaneous, depending on the specific medical condition and patient needs .

Results

The drug has shown efficacy in reducing symptoms associated with inflammatory conditions. However, its use is carefully monitored due to the potential for side effects .

Application in Cancer Cell Growth Inhibition

Summary of Application

Research has indicated that Tolfenamic Acid-d4 exhibits the ability to inhibit the growth of cancer cells, particularly in the pancreas, sigmoid colon, and rectum .

Methods of Application

The compound is studied in vitro using cancer cell lines. It is applied to cultured cells, and its effects on cell proliferation and apoptosis are measured .

Results

Tolfenamic Acid has demonstrated potential in suppressing the growth of certain cancer cells, suggesting its possible use as an adjunct therapy in cancer treatment .

Application in Prostaglandin Receptor Inhibition

Scientific Field

Molecular Pharmacology

Summary of Application

Beyond its role in prostaglandin synthesis inhibition, Tolfenamic Acid-d4 also acts directly on prostaglandin receptors, contributing to its analgesic and anti-inflammatory effects .

Methods of Application

This application involves pharmacological studies where the binding affinity of Tolfenamic Acid to prostaglandin receptors is assessed through biochemical assays .

Results

The results indicate that Tolfenamic Acid can effectively inhibit prostaglandin receptor activity, which is beneficial in conditions where prostaglandin-mediated processes need to be controlled .

Application in COX Enzyme Inhibition

Scientific Field

Biochemistry

Summary of Application

Tolfenamic Acid-d4 is a potent inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory prostaglandins .

Methods of Application

The effectiveness of Tolfenamic Acid as a COX inhibitor is evaluated using enzyme assays that measure its ability to prevent COX-mediated reactions .

Results

Studies have shown that Tolfenamic Acid can achieve more than 80% inhibition of thromboxane, a product of the COX pathway, highlighting its potential as a strong anti-inflammatory agent .

Application in Pain Management

Scientific Field

Pain Medicine

Summary of Application

Tolfenamic Acid-d4 is investigated for its utility in managing pain, leveraging its NSAID properties to block the pain signals at the source .

Methods of Application

The drug is administered to patients experiencing acute pain, with dosages tailored to individual needs and the nature of the pain being treated .

Results

Patients treated with Tolfenamic Acid report effective pain relief, with the drug’s action on COX enzymes playing a significant role in its analgesic properties .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNLOUZAIOMLT-IKMBEDGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolfenamic Acid-d4 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.